

Antiproliferative Agent-34: A Multi-Target Kinase Inhibitor Inducing Cell Cycle Arrest

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Compound of Interest

Compound Name: Antiproliferative agent-34

Cat. No.: B12373920

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antiproliferative agent-34, also identified as Compound A14, is a potent, multi-target kinase inhibitor with significant antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, with a specific focus on its role in inducing cell cycle arrest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Introduction

Antiproliferative agent-34 is a novel small molecule inhibitor targeting several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and its resistance mutants, Janus Kinase 2 (JAK2), ROS proto-oncogene 1 (ROS1), FMS-like tyrosine kinase 3 (FLT3), Fms-related tyrosine kinase 4 (FLT4), and Platelet-Derived Growth Factor Receptor alpha (PDGFR α)[1]. Its multi-targeted nature suggests a broad therapeutic potential across different cancer types. A key aspect of its anticancer activity is its ability to halt cell proliferation by inducing cell cycle arrest, a critical mechanism for controlling tumor growth. This guide will delve into the specifics of this process.

Quantitative Data

The efficacy of **Antiproliferative agent-34** has been quantified through various in vitro assays. The following tables summarize its inhibitory concentrations against key kinase targets and its antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines.

Table 1: Kinase Inhibitory Activity of **Antiproliferative agent-34**[\[1\]](#)

Target Kinase	IC50 (nM)
EGFR L858R/T790M	177
EGFR WT	1567
JAK2	30.93
ROS1	106.90
FLT3	108.00
FLT4	226.60
PDGFR α	42.53

Table 2: Antiproliferative Activity of **Antiproliferative agent-34** in NSCLC Cell Lines[\[1\]](#)

Cell Line	Condition	IC50 (nM)
H1975	Normoxic	< 40
Hypoxic	< 10	
HCC827	Normoxic	< 40
Hypoxic	< 10	

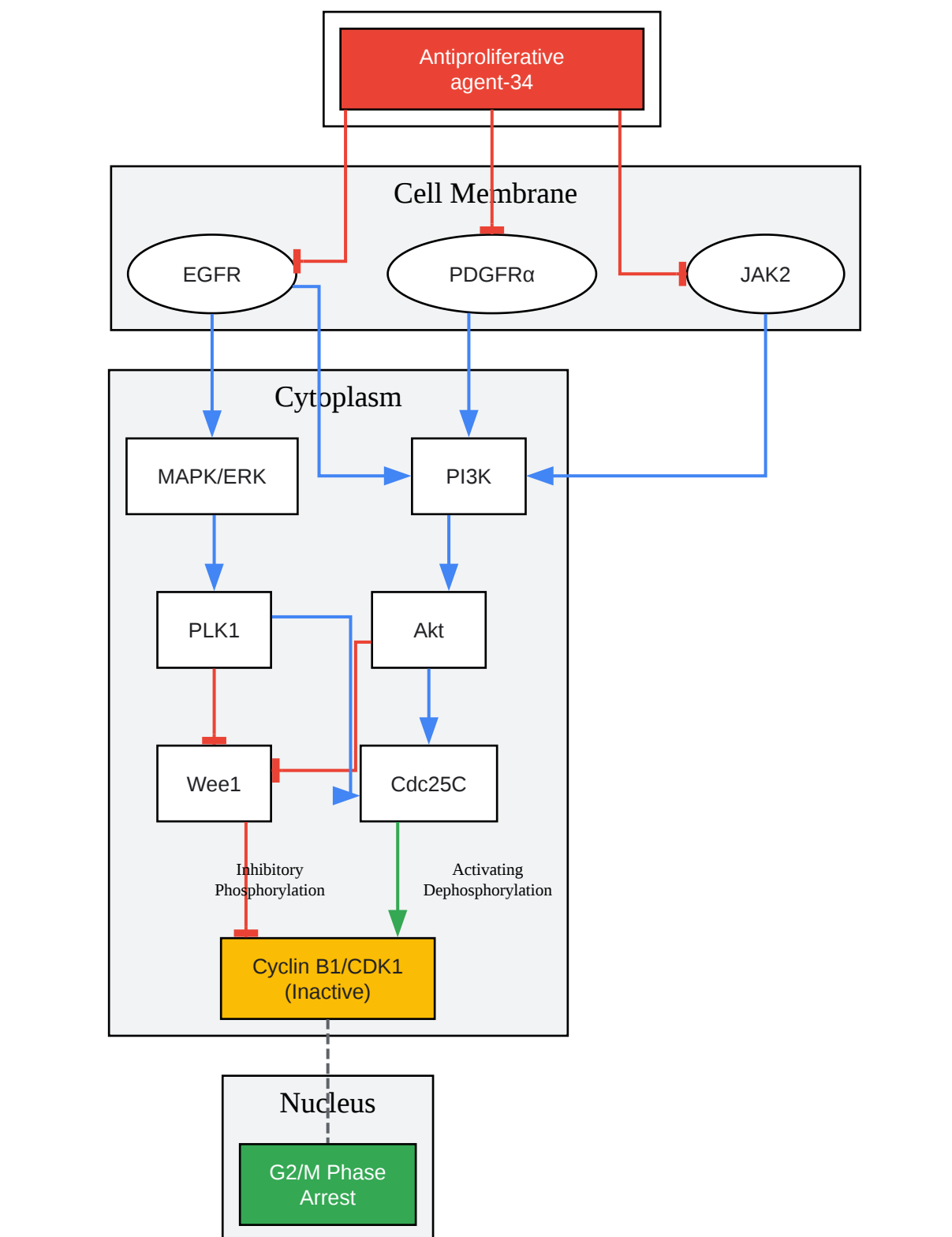
Mechanism of Action: G2/M Cell Cycle Arrest

While direct cell cycle analysis data for **Antiproliferative agent-34** is not yet published in the primary literature, the inhibition of its known targets, particularly EGFR, JAK2, and PDGFR α , has been demonstrated to induce G2/M phase cell cycle arrest in various cancer cell models[\[2\]](#) [\[3\]](#)[\[4\]](#). The G2/M checkpoint is a critical control point that ensures the fidelity of cell division, and its activation prevents cells with damaged DNA from entering mitosis. The key regulators of

this transition are the Cyclin B1/CDK1 complex. Inhibition of upstream signaling pathways that converge on this complex can lead to a G2/M block.

Proposed Signaling Pathway for G2/M Arrest

Based on the known functions of the kinases targeted by **Antiproliferative agent-34**, a plausible signaling pathway leading to G2/M cell cycle arrest can be proposed. The inhibition of EGFR, JAK2, and PDGFR α signaling can disrupt downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell cycle progression. The disruption of these pathways can ultimately lead to the inhibition of the Cyclin B1/CDK1 complex, the master regulator of the G2/M transition.





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